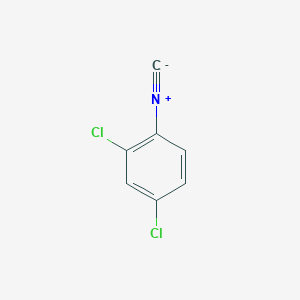

2,4-Dichloro-1-isocyanobenzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-Dichloro-1-isocyanobenzene is an aromatic compound characterized by the presence of two chlorine atoms and an isocyano group attached to a benzene ring. This compound is part of the broader class of chlorinated aromatic compounds, which are known for their diverse reactivity and applications in various fields of chemistry and industry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichloro-1-isocyanobenzene typically involves the formylation of a primary amine followed by dehydration of the resultant formamide. One common method involves the use of phosphorus oxychloride in the presence of triethylamine as a solvent at 0°C. This method is known for its efficiency and high yield .

Industrial Production Methods: Industrial production of this compound often follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and advanced purification techniques are common in industrial settings to optimize production .

Analyse Chemischer Reaktionen

Types of Reactions: 2,4-Dichloro-1-isocyanobenzene undergoes various chemical reactions, including:

Electrophilic Aromatic Substitution: This reaction involves the substitution of hydrogen atoms on the benzene ring with electrophiles.

Nucleophilic Substitution: The chlorine atoms can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions:

Electrophilic Aromatic Substitution: Typically requires strong electrophiles and a catalyst such as aluminum chloride.

Nucleophilic Substitution: Often performed in polar aprotic solvents like dimethylformamide at elevated temperatures.

Major Products:

Electrophilic Aromatic Substitution: Products include brominated or nitrated derivatives of this compound.

Nucleophilic Substitution: Products include substituted benzene derivatives where chlorine atoms are replaced by nucleophiles.

Wissenschaftliche Forschungsanwendungen

2,4-Dichloro-1-isocyanobenzene finds applications in various scientific research fields:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Employed in the study of enzyme inhibition and protein-ligand interactions due to its ability to form stable complexes with biological macromolecules.

Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents targeting specific enzymes or receptors.

Industry: Utilized in the production of specialty chemicals and materials, including polymers and agrochemicals.

Wirkmechanismus

The mechanism of action of 2,4-Dichloro-1-isocyanobenzene involves its interaction with molecular targets through its isocyano group. This group can form covalent bonds with nucleophilic sites on proteins and other macromolecules, leading to inhibition or modification of their function. The chlorine atoms enhance the compound’s reactivity by stabilizing the intermediate species formed during these interactions .

Vergleich Mit ähnlichen Verbindungen

2,4-Dichlorophenoxyacetic Acid: An herbicide with a similar chlorinated aromatic structure but different functional groups and applications.

2-Chloro-1,4-dimethoxybenzene: Another chlorinated aromatic compound used in organic synthesis.

Uniqueness: 2,4-Dichloro-1-isocyanobenzene is unique due to its isocyano group, which imparts distinct reactivity and applications compared to other chlorinated aromatics. This functional group allows it to participate in a wider range of chemical reactions and form stable complexes with biological targets, making it valuable in both synthetic and biological research.

Biologische Aktivität

2,4-Dichloro-1-isocyanobenzene (DCIB) is a chemical compound that has garnered attention due to its biological activity, particularly regarding its potential toxicity and interactions with biological systems. This article delves into the various aspects of DCIB's biological activity, including its mechanisms of action, toxicological profiles, and relevant case studies.

Chemical Structure and Properties

DCIB is characterized by its molecular formula C_7H_3Cl_2N and features a benzene ring substituted with two chlorine atoms and an isocyanate group. This unique structure contributes to its stability and reactivity, influencing its biological interactions.

DCIB's biological activity is primarily attributed to its ability to interact with cytochrome P450 enzymes, which are crucial for drug metabolism and detoxification processes. The compound has been shown to induce DNA modifications and chromosomal damage both in vitro and in vivo, indicating potential genotoxicity.

Interaction with Biological Molecules

Research indicates that DCIB can form adducts with nucleophiles such as amino acids and proteins. These interactions may contribute to its toxicity profile by disrupting normal cellular functions. Environmental factors also play a role in influencing the stability and reactivity of DCIB within biological systems .

In Vitro Studies

In vitro studies have demonstrated that DCIB can induce significant cytotoxic effects in various cell lines. For example, exposure to DCIB has been linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress and subsequent cellular damage .

In Vivo Studies

In vivo studies involving animal models have revealed concerning findings regarding the carcinogenic potential of DCIB. For instance, dietary administration of related compounds has shown significant increases in the incidence of liver tumors in mice .

Table 1: Summary of In Vivo Toxicological Findings

| Study | Organism | Dose (ppm) | Observed Effects |

|---|---|---|---|

| IARC Monographs | Mice | 1500-6000 | Increased incidence of hepatocellular adenoma and carcinoma |

| IARC Monographs | Rats | 1500-3000 | Significant increase in renal cell adenoma and carcinoma |

Case Studies

- Carcinogenicity Assessment : A study published in IARC Monographs reported that male mice exposed to high doses of DCIB exhibited a significant increase in hepatocellular adenomas and carcinomas. The incidence rates were notably higher than control groups, indicating a clear dose-response relationship .

- Environmental Impact : Another study highlighted the detection of DCIB in various environmental samples, including human milk and marine mammals, raising concerns about its bioaccumulation and potential effects on wildlife and human health.

Eigenschaften

IUPAC Name |

2,4-dichloro-1-isocyanobenzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3Cl2N/c1-10-7-3-2-5(8)4-6(7)9/h2-4H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJTZTTXSAKLZEO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[C-]#[N+]C1=C(C=C(C=C1)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3Cl2N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40400888 |

Source

|

| Record name | 2,4-dichloro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.01 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143954-64-7 |

Source

|

| Record name | 2,4-dichloro-1-isocyanobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40400888 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.